2-Fluoro-7-methoxybenzothiazole
Overview
Description
2-Fluoro-7-methoxybenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a fluorine atom at the second position and a methoxy group at the seventh position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-7-methoxybenzothiazole typically involves the cyclization of 2-aminothiophenol derivatives with appropriate fluorinated and methoxylated precursors. One common method includes the reaction of 2-aminothiophenol with 2-fluoro-4-methoxybenzaldehyde under acidic conditions to form the desired benzothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes nitration, reduction, and cyclization steps, followed by purification through recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-7-methoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated benzothiazoles.
Scientific Research Applications
2-Fluoro-7-methoxybenzothiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-methoxybenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents enhance the compound’s ability to bind to these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed bioactivities.
Comparison with Similar Compounds
- 2-Fluorobenzothiazole
- 7-Methoxybenzothiazole
- 2-Aminobenzothiazole
Comparison: 2-Fluoro-7-methoxybenzothiazole is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These substituents enhance the compound’s reactivity and biological activity compared to its analogs. For instance, the fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity to biological targets.
Biological Activity
2-Fluoro-7-methoxybenzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Overview of this compound
Chemical Structure and Properties:
- Chemical Formula: C_9H_8FNO_2S
- Molecular Weight: 215.23 g/mol
- IUPAC Name: 2-fluoro-7-methoxy-1,3-benzothiazole
The presence of both a fluorine atom and a methoxy group contributes to its unique electronic properties, enhancing its reactivity and biological activity compared to related compounds.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine and methoxy substituents increase the compound's lipophilicity and metabolic stability, which facilitates binding to biological targets. This binding can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its observed antimicrobial and anticancer effects .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Modulation: It can influence signaling pathways that are crucial for cell survival and growth.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies: The compound has shown promising results against various cancer cell lines. For instance, it exhibited cytotoxicity with IC50 values in the low micromolar range against MDA-MB-231 and MCF-7 breast cancer cells .
Cell Line | IC50 (μM) | Effect |
---|---|---|
MDA-MB-231 | 26.2 ± 0.9 | Moderate anticancer activity |
MCF-7 | 49.6 ± 1.0 | Lower activity |
Non-malignant MCF-10A | Not significant | Low cytotoxicity |
These findings indicate that while the compound is effective against certain cancer cells, it exhibits lower toxicity towards non-malignant cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It has been investigated for its efficacy against various bacterial strains, demonstrating significant antibacterial activity .
Case Studies
-
Multifunctional Compound Development:
A study focused on synthesizing multifunctional benzothiazole derivatives reported that compounds similar to this compound exhibited broad-spectrum photoprotection and antioxidant properties alongside anticancer activities. These compounds were evaluated for their ability to act synergistically in therapeutic applications . -
Anticancer Efficacy Assessment:
Another research effort assessed a series of benzothiazole derivatives for their antiproliferative effects. Among these derivatives, those containing methoxy groups showed enhanced activity against breast cancer cell lines, reinforcing the potential role of substituents in modulating biological effects .
Properties
IUPAC Name |
2-fluoro-7-methoxy-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQVZQXVAMBFKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.